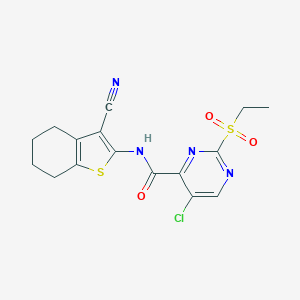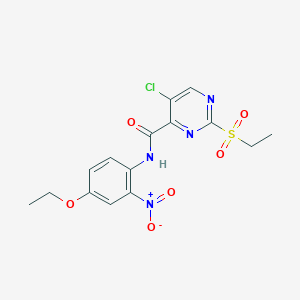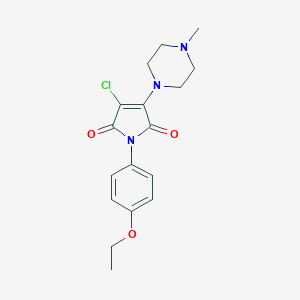![molecular formula C26H32N2O4S B254585 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE](/img/structure/B254585.png)
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring, a diethylamino group, and a dioxidotetrahydrothienyl moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multi-step reactions. One common synthetic route starts with the preparation of the benzofuran ring, followed by the introduction of the diethylamino group and the dioxidotetrahydrothienyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the specific functional groups present in the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reaction pathway and conditions used .
Wissenschaftliche Forschungsanwendungen
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE include other heterocyclic compounds with similar structural features, such as:
- N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
- Phenoxy acetamide derivatives
- Indole derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzofuran ring, diethylamino group, and dioxidotetrahydrothienyl moiety, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H32N2O4S |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H32N2O4S/c1-4-27(5-2)22-9-7-20(8-10-22)16-28(23-12-13-33(30,31)18-23)26(29)15-21-17-32-25-11-6-19(3)14-24(21)25/h6-11,14,17,23H,4-5,12-13,15-16,18H2,1-3H3 |
InChI-Schlüssel |
RITCDIHVWMXFCY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE](/img/structure/B254518.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)
![2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B254520.png)
![4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)

![2,6,7-trimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)

